molecular formula C7H18Sn B14747073 Stannane, triethylmethyl- CAS No. 2097-60-1

Stannane, triethylmethyl-

Cat. No.: B14747073
CAS No.: 2097-60-1
M. Wt: 220.93 g/mol
InChI Key: MCJQQYZNMQMKCL-UHFFFAOYSA-N
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Description

Stannane, triethylmethyl-: is an organotin compound with the chemical formula C7H18Sn . . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, triethylmethyl- can be synthesized through the reaction of triethyltin chloride with methyl lithium or methyl magnesium bromide . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of stannane, triethylmethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Stannane, triethylmethyl- undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like or under controlled conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using in the presence of a catalyst such as .

    Substitution: Substitution reactions involve replacing one of the organic groups attached to the tin atom with another group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

Chemistry: In chemistry, stannane, triethylmethyl- is used as a precursor for the synthesis of other organotin compounds. It is also employed in catalysis and organic synthesis due to its reactivity and ability to form stable complexes .

Biology and Medicine: In biology and medicine, organotin compounds, including stannane, triethylmethyl-, have been studied for their antimicrobial and antifungal properties. They are also investigated for potential use in drug delivery systems and therapeutic agents .

Industry: Industrially, this compound is used in the production of polyvinyl chloride (PVC) stabilizers, which enhance the thermal stability of PVC products. It is also utilized in the manufacturing of coatings , paints , and biocides .

Mechanism of Action

The mechanism of action of stannane, triethylmethyl- involves its ability to interact with biological membranes and proteins . The compound can disrupt cellular processes by binding to sulfur-containing enzymes and proteins , leading to enzyme inhibition and cellular toxicity . This mechanism is the basis for its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Comparison: Stannane, triethylmethyl- is unique due to its specific combination of ethyl and methyl groups attached to the tin atom. This structure imparts distinct chemical reactivity and biological activity compared to other organotin compounds. For example, stannane, tetramethyl- has four methyl groups, which result in different reactivity and applications .

Properties

IUPAC Name

triethyl(methyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5.CH3.Sn/c3*1-2;;/h3*1H2,2H3;1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJQQYZNMQMKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](C)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175147
Record name Stannane, triethylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097-60-1
Record name Stannane, triethylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, triethylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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